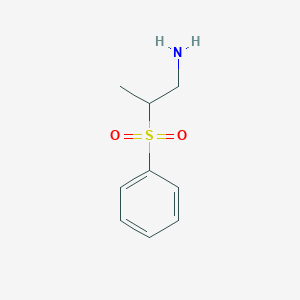
2-(Phenylsulfonyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfonyl)propan-1-amine is an organic compound characterized by the presence of a phenylsulfonyl group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)propan-1-amine typically involves the sulfonylation of propan-1-amine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylsulfonyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfonyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfonyl)propan-1-amine involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Phenylsulfonylacetophenone: Another sulfonyl-containing compound with similar reactivity.
Phenylsulfonylmethane: Shares the sulfonyl group but differs in the carbon backbone structure.
Phenylsulfonylbenzene: Contains the sulfonyl group attached directly to a benzene ring.
Uniqueness: 2-(Phenylsulfonyl)propan-1-amine is unique due to the presence of both an amine and a sulfonyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)propan-1-amine |
InChI |
InChI=1S/C9H13NO2S/c1-8(7-10)13(11,12)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 |
InChI-Schlüssel |
NCYLYTBRCYZHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


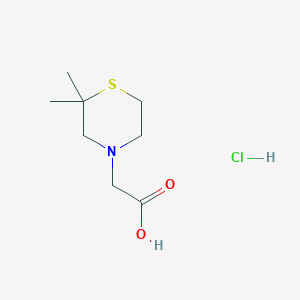
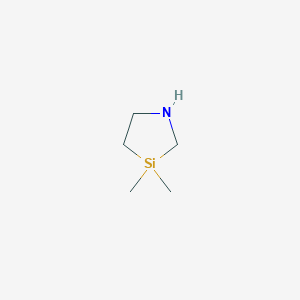
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)

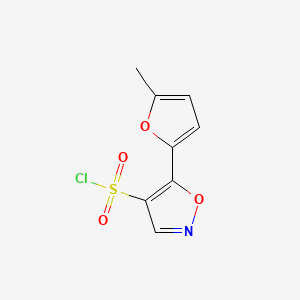
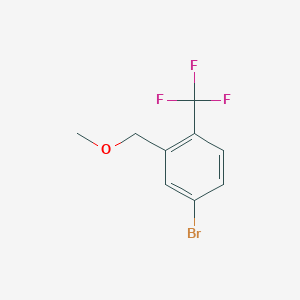

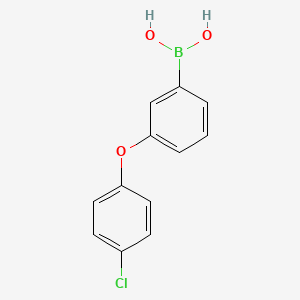

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)



